半乳甘露聚糖

描述

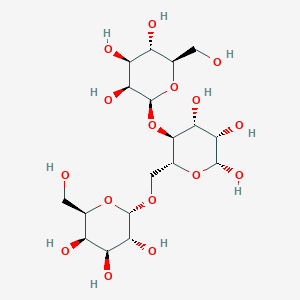

Galactomannans are polysaccharides consisting of a mannose backbone with galactose side groups . They are often used in food products to increase the viscosity of the water phase . Galactomannan is a component of the cell wall of the mold Aspergillus and is released during growth .

Synthesis Analysis

The “green” synthesis of galactomannan sulfates using a sulfamic acid–urea mixture has been studied . Nine biochemical steps are required for the complete synthesis of the intermediate prior to being transferred to the targeted protein .Molecular Structure Analysis

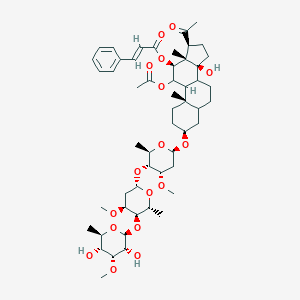

Galactomannans consist of a (1-4)-linked beta-D-mannopyranose backbone with branchpoints from their 6-positions linked to alpha-D-galactose . The ratio of D-mannose to D-galactose was estimated approximately to be 4.0:1.0 by HPLC and 1 H-NMR .Chemical Reactions Analysis

The “green” synthesis of galactomannan sulfates using a sulfamic acid–urea mixture has been studied . An increase in the process temperature up to 80 °C leads to the production of galactomannan sulfates with a degree of substitution of 1.67 .Physical And Chemical Properties Analysis

Galactomannans are neutral hemicellulose biopolymers that strengthen the plant cell walls by interacting with cellulose in the form of storage polysaccharides . They are abundant in nature and are majorly present in the secondary walls of flowering plants .科学研究应用

- 半乳甘露聚糖在射频和微波范围内加热过程中,在提高食品介电性能方面发挥着至关重要的作用。 它们提高了介电常数和损耗角正切,使其成为食品产品的宝贵添加剂 .

食品工业中介电性能增强

羧甲基半乳甘露聚糖衍生物

作用机制

Target of Action

Galactomannan is a polysaccharide consisting of a mannose backbone with galactose side groups . It is a component of the cell wall of the mold Aspergillus and is released during growth . The primary targets of Galactomannan are the cells of the immune system, where it interacts with specific receptors, triggering an immune response .

Mode of Action

Galactomannan interacts with its targets by binding to specific receptors on the surface of immune cells . This interaction triggers a series of biochemical reactions within the cells, leading to the activation of the immune response.

Biochemical Pathways

The interaction of Galactomannan with immune cells triggers a cascade of biochemical reactions. These include the activation of various signaling pathways involved in immune response . Additionally, Galactomannan has been shown to affect glucose metabolism by enhancing the uptake of glucose by cells .

Pharmacokinetics

It is known that galactomannan is a water-soluble compound, which suggests that it may be readily absorbed and distributed throughout the body .

Result of Action

The interaction of Galactomannan with immune cells leads to the activation of the immune response, which can help the body fight off infections . Additionally, by enhancing glucose uptake, Galactomannan may help regulate blood glucose levels .

Action Environment

The action of Galactomannan can be influenced by various environmental factors. For example, the release of Galactomannan from Aspergillus is affected by changes in osmolality, temperature, and pH . Furthermore, the structure and properties of Galactomannan can be affected by the mannose/galactose ratio, which can influence its functional properties .

安全和危害

未来方向

There has been a growing appreciation of the importance of respiratory fungal diseases in recent years, with better understanding of their prevalence as well as their global distribution . The current revolution in immunomodulatory therapies has led to a rapidly evolving population at-risk for respiratory fungal disease .

生化分析

Biochemical Properties

Galactomannan interacts with various enzymes, proteins, and other biomolecules. It is a polysaccharide cell wall component of Aspergillus and galactomannan antigen detection has become widely used for diagnosis of invasive aspergillosis . The biochemical properties of galactomannans vary among species, being the ratio mannose/galactose of the galactomannan chain one of the most used variables to predict their final properties .

Cellular Effects

Galactomannan has significant effects on various types of cells and cellular processes. For instance, it has been used for diagnosing invasive aspergillosis infections in humans . The detection of galactomannan in blood is used to diagnose invasive aspergillosis infections in humans .

Molecular Mechanism

The molecular mechanism of Galactomannan involves its interaction with various biomolecules. Galactomannans are polysaccharides consisting of a mannose backbone with galactose side groups, more specifically, a (1-4)-linked beta-D-mannopyranose backbone with branchpoints from their 6-positions linked to alpha-D-galactose .

Temporal Effects in Laboratory Settings

The effects of Galactomannan over time in laboratory settings are significant. For instance, the sensitivity of the Galactomannan test is highest when using the lowest ODI cutoff of 0.5, at the cost of having the lowest specificity of 0.89–0.92 .

Metabolic Pathways

Galactomannan is involved in several metabolic pathways. Nine biochemical steps are required for the complete synthesis of the intermediate prior to being transferred to the targeted protein .

属性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(21)9(23)13(27)17(32-4)30-3-6-15(11(25)12(26)16(29)31-6)34-18-14(28)10(24)8(22)5(2-20)33-18/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9+,10+,11-,12+,13-,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDQUFIYNPYJFM-XKDAHURESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11078-30-1 | |

| Record name | D-Galacto-D-mannan | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Galacto-d-mannan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the basic chemical structure of galactomannan?

A1: Galactomannans are polysaccharides composed of a linear backbone of (1→4)-linked β-D-mannopyranose units with single α-D-galactopyranose side chains attached by (1→6) linkages. [, ]

Q2: How does the mannose:galactose (M/G) ratio vary between different galactomannan sources?

A2: The M/G ratio differs significantly among galactomannans from various plant sources. For example, guar gum has an M/G ratio of approximately 1:2, while locust bean gum exhibits a higher ratio of 4:1, and fenugreek gum demonstrates a 1:1 ratio. [, , ]

Q3: How does the M/G ratio impact the properties of galactomannan?

A3: The M/G ratio significantly influences the physicochemical characteristics of galactomannans. A higher galactose content generally leads to increased water solubility. This relationship is exemplified by fenugreek gum, with its 1:1 M/G ratio contributing to its superior water solubility compared to guar gum and locust bean gum. []

Q4: What spectroscopic techniques are used to characterize galactomannan structure?

A4: Researchers employ a combination of techniques such as Fourier Transform Infrared Spectroscopy (FTIR), 1H Nuclear Magnetic Resonance (NMR), and 13C NMR spectroscopy to elucidate the structural characteristics of galactomannans. FTIR helps identify characteristic functional groups, while 1H and 13C NMR provide detailed insights into the arrangement of mannose and galactose units and their linkages within the polysaccharide structure. [, , ]

Q5: Can the structure of galactomannan be modified, and if so, how does this impact its properties?

A5: Yes, enzymatic modifications can alter galactomannan structure. For instance, treating guar gum with mannanase enzymes can reduce its degree of polymerization. This modification leads to changes in the mechanical properties of films derived from these modified galactomannans, with lower polymerization degrees generally resulting in improved elongation at break and tensile strength. []

Q6: What are the key material properties of galactomannan relevant to its applications?

A6: Galactomannans exhibit several advantageous material properties, including their ability to form gels, thicken solutions, stabilize emulsions, and create films. Their film-forming ability is particularly useful, with applications ranging from edible coatings for fruits [] to biodegradable agricultural films. []

Q7: How do factors like temperature and concentration affect the viscosity of galactomannan solutions?

A7: Galactomannan solutions exhibit shear-thinning behavior, meaning their viscosity decreases with increasing shear rate. Additionally, viscosity is directly proportional to concentration, with higher concentrations leading to more viscous solutions. Temperature also plays a role; as the temperature rises, the viscosity of fully hydrated galactomannan solutions generally decreases. [, ]

Q8: How does galactomannan interact with Aspergillus fumigatus, and what are the downstream effects?

A8: Aspergillus fumigatus incorporates galactomannan into its cell wall. During infection, this galactomannan is released into the bloodstream, making it a valuable diagnostic marker for invasive aspergillosis. [, , , ]

Q9: Can galactomannan inhibit the growth or invasion of pathogens?

A9: Research suggests that galactomannan can inhibit the invasion of Trichinella spiralis larvae into intestinal epithelial cells. This effect is attributed to galactomannan's ability to bind to the carbohydrate recognition domain of a recombinant Trichinella spiralis galectin (rTsgal), which normally facilitates larval invasion. []

Q10: How is galactomannan used in the diagnosis of invasive aspergillosis?

A10: A double-sandwich enzyme-linked immunosorbent assay (ELISA) has been developed to detect galactomannan antigenemia in serum. This test enables the early diagnosis of invasive aspergillosis, particularly in high-risk patients such as those with hematological malignancies. [, , , , ]

Q11: What are the limitations of using galactomannan for diagnosing invasive aspergillosis?

A11: While valuable, galactomannan testing has limitations. False-positive results can occur due to the presence of galactomannan in certain medications, blood products, and enteral feeding formulas. Therefore, careful interpretation of test results in the context of the patient's clinical presentation is crucial. [, ]

Q12: Can galactomannan be used for applications beyond diagnostics?

A12: Yes, galactomannan shows promise in various applications. Research highlights its potential as a drug delivery system due to its biocompatibility and ability to form hydrogels. [, ] It also exhibits immunomodulatory effects, demonstrated by its ability to enhance antibody-dependent cellular cytotoxicity (ADCC) against Trichinella spiralis larvae by promoting macrophage polarization towards the M1 phenotype. []

Q13: How is galactomannan used in drug delivery systems?

A13: Galactomannan can be formulated into hydrogels, which can encapsulate and release drugs in a controlled manner. For example, a self-repairing galactomannan hydrogel has been developed, showcasing its potential for sustained drug release and other applications like water treatment and sealing technology. []

Q14: What is the role of galactomannan in food science and technology?

A14: Galactomannans, including guar gum, locust bean gum, and tara gum, are widely utilized as thickening, gelling, and stabilizing agents in various food products. Their ability to modify texture, improve mouthfeel, and enhance stability makes them invaluable ingredients in numerous food formulations. [, , ]

Q15: Are there any potential applications of galactomannan in agriculture?

A15: Research explores the use of galactomannan-based coatings as an eco-friendly alternative to traditional plastic films in agriculture. These biodegradable coatings can act as mulches, protecting crops and improving soil conditions. []

Q16: What are the environmental implications of using galactomannan?

A17: Galactomannans are biopolymers derived from renewable plant sources, making them a more sustainable alternative to synthetic polymers. They are also biodegradable, further minimizing their environmental impact. []

Q17: Are there ongoing research efforts to optimize galactomannan for specific applications?

A18: Yes, research continues to explore methods for tailoring galactomannan's properties for targeted applications. For instance, chemical modifications, blending with other polymers, and exploration of novel extraction and purification methods are being investigated to enhance its performance in areas like drug delivery, food science, and biomaterials. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)